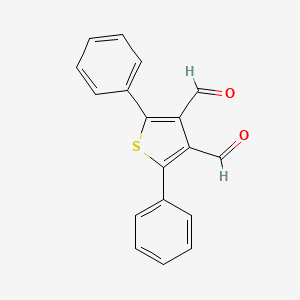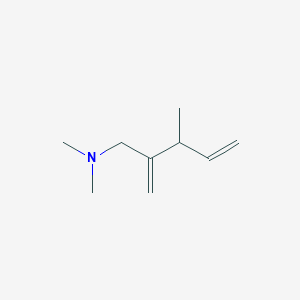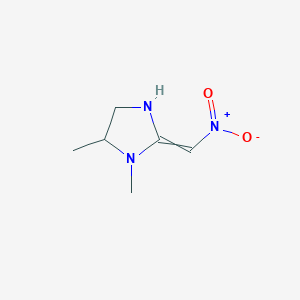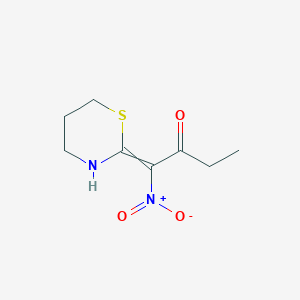![molecular formula C6H8O4 B14622248 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 60269-18-3](/img/structure/B14622248.png)
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring with two oxygen atoms and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the oxidation of cyclohexene derivatives. One common method is the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include controlled temperatures and the presence of specific oxidizing agents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
化学反応の分析
Types of Reactions
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a substrate to study the specificity of various enzymes and catalysts.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticapsin analogs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. These interactions often involve the formation of intermediate complexes that facilitate the conversion of the compound into its products.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the methoxy group.
3,7-Dioxabicyclo[4.1.0]heptan-5-one: Similar in structure but with different substituents.
2-Methoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one: A closely related compound with a methyl group instead of a hydrogen atom.
Uniqueness
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is unique due to its specific functional groups and reactivity
特性
CAS番号 |
60269-18-3 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H8O4/c1-8-6-5-4(10-5)3(7)2-9-6/h4-6H,2H2,1H3 |
InChIキー |
KAQJMJUNNHECSH-UHFFFAOYSA-N |
正規SMILES |
COC1C2C(O2)C(=O)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)

